molecular formula C15H14BrNO2 B7558406 (E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide

(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No. B7558406
M. Wt: 320.18 g/mol
InChI Key: SMTYYYXMDMYMMQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide is a chemical compound that belongs to the class of organic compounds known as amides. It is a synthetic compound that has been synthesized in the laboratory and has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide is not fully understood. However, it is believed that the compound may act by inhibiting certain enzymes or receptors in the body, which could lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide has various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been shown to have antitumor and antiproliferative effects, which could make it useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. Additionally, the compound has been shown to have various physiological effects, which could make it useful in a wide range of experiments. However, one of the limitations of using the compound is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide. One direction could be to further investigate the compound's mechanism of action, which could help to better understand its physiological effects. Another direction could be to explore the potential use of the compound in the treatment of various diseases, such as cancer and arthritis. Additionally, research could be conducted to optimize the synthesis method of the compound, which could make it more efficient to produce.

Synthesis Methods

The synthesis of (E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide involves the reaction of 3-(furan-2-yl)prop-2-en-1-ol with 3-bromobenzylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of medicinal chemistry, where the compound has been studied for its potential use as a drug.

properties

IUPAC Name

(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11(12-4-2-5-13(16)10-12)17-15(18)8-7-14-6-3-9-19-14/h2-11H,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTYYYXMDMYMMQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide

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